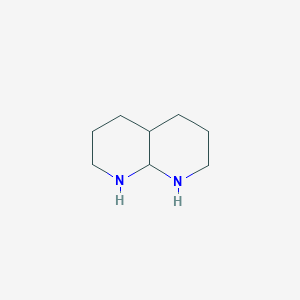

Decahydro-1,8-Naphthyridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

13993-60-7 |

|---|---|

分子式 |

C8H16N2 |

分子量 |

140.23 g/mol |

IUPAC 名称 |

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,8-naphthyridine |

InChI |

InChI=1S/C8H16N2/c1-3-7-4-2-6-10-8(7)9-5-1/h7-10H,1-6H2 |

InChI 键 |

PIHAUZGWAXLKCA-UHFFFAOYSA-N |

SMILES |

C1CC2CCCNC2NC1 |

规范 SMILES |

C1CC2CCCNC2NC1 |

产品来源 |

United States |

Synthetic Methodologies for Decahydro 1,8 Naphthyridine and Analogues

Reduction Strategies for Parent Naphthyridine Systems

The most direct route to decahydro-1,8-naphthyridine involves the complete saturation of the aromatic 1,8-naphthyridine (B1210474) ring system. This transformation is typically achieved through catalytic hydrogenation or chemical reduction methods, each offering distinct advantages in terms of efficiency and stereochemical control.

Catalytic hydrogenation stands as a prevalent method for the synthesis of decahydro-1,8-naphthyridines due to its high efficiency. This process involves the reaction of a 1,8-naphthyridine substrate with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include palladium on charcoal (Pd/C) and platinum oxide (PtO₂), often referred to as Adams' catalyst. The reaction conditions, such as temperature, pressure, and solvent, can be modulated to influence the reaction rate and the stereochemical outcome, leading to different isomers of the this compound product. For instance, the hydrogenation of 1,8-naphthyridine over a rhodium-on-alumina catalyst has been shown to produce a mixture of cis- and trans-decahydro-1,8-naphthyridine.

| Catalyst | Substrate | Product(s) | Conditions | Yield | Reference |

| Rhodium on Alumina | 1,8-Naphthyridine | cis- and trans-Decahydro-1,8-naphthyridine | H₂, Ethanol, 100°C, 70 atm | 80% | |

| Platinum Oxide (PtO₂) | 2-Methyl-1,8-naphthyridine | 2-Methylthis compound | H₂, Acetic Acid, Room Temp, 3.4 atm | High | |

| Palladium on Charcoal (Pd/C) | Substituted 1,8-Naphthyridines | Corresponding Decahydro-1,8-naphthyridines | H₂, Various Solvents | Moderate to High |

Chemical reduction offers an alternative to catalytic hydrogenation for the synthesis of this compound. A classic example is the reduction using metallic sodium in ethanol, which can effectively saturate the aromatic rings of the parent 1,8-naphthyridine. This method, while effective, often requires careful control of reaction conditions to achieve high yields and may be less stereoselective compared to certain catalytic routes. The choice between catalytic hydrogenation and chemical reduction often depends on the specific substrate, desired stereoisomer, and the available experimental setup.

| Reagents | Substrate | Product | Conditions | Yield | Reference |

| Sodium, Ethanol | 1,8-Naphthyridine | This compound | Reflux | Moderate |

Multi-Component and Cascade Approaches

In addition to the reduction of pre-formed naphthyridine systems, several synthetic strategies focus on constructing the this compound scaffold through multi-component reactions and cascade sequences. These methods often provide a higher degree of molecular complexity in a single step.

The Friedländer annulation is a powerful tool for the synthesis of quinolines and, by extension, naphthyridines. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While this method directly yields the aromatic naphthyridine scaffold, it is a crucial first step in a two-step synthesis of decahydro-1,8-naphthyridines, with the subsequent step being a reduction as described above. The versatility of the Friedländer condensation allows for the introduction of various substituents onto the naphthyridine core, which can then be carried through to the final saturated product.

Intramolecular strategies offer an elegant approach to the synthesis of the bicyclic this compound system. These methods often involve the formation of one of the piperidine (B6355638) rings through a cyclization event from a suitably functionalized precursor. For example, the reductive cyclization of a precursor containing both a pyridine (B92270) ring and a side chain with a reactive group can lead to the formation of the second ring. Such intramolecular reactions can provide good control over the stereochemistry of the newly formed stereocenters.

The stereoselective synthesis of specific isomers of this compound can be achieved through nucleophilic additions to partially reduced naphthyridine intermediates. By employing chiral auxiliaries or catalysts, it is possible to control the facial selectivity of the nucleophilic attack, thereby establishing the desired stereochemistry. This approach is particularly valuable for the synthesis of enantiomerically pure or enriched this compound derivatives, which are of interest in medicinal chemistry and materials science.

Isomeric Control and Stereochemical Outcomes in Synthesis

The complete saturation of the aromatic 1,8-naphthyridine core to yield this compound introduces stereocenters, leading to the formation of cis- and trans-isomers. The control and separation of these isomers are critical for the development of specific applications, as stereochemistry often dictates biological activity and material properties.

Preparation and Separation of cis- and trans-Decahydro-1,8-Naphthyridine Isomers

The preparation of this compound typically involves the catalytic hydrogenation of the parent 1,8-naphthyridine. This process, however, often results in a mixture of cis- and trans-diastereomers. The separation of these isomers is a significant challenge and a crucial step for obtaining stereochemically pure compounds.

Detailed studies on the specific separation of this compound isomers are not extensively reported in publicly available literature. However, analogous separations of other cyclic diamine isomers have been achieved through methods such as fractional crystallization of salts or derivatives, and chromatographic techniques. For instance, methods like High-Performance Liquid Chromatography (HPLC), potentially using chiral columns, have been effective in separating cis- and trans-isomers of other cyclic compounds. Such techniques could theoretically be applied to resolve mixtures of this compound diastereomers.

Factors Influencing Diastereoselectivity in Saturation Processes

The diastereoselectivity of the hydrogenation of 1,8-naphthyridine to its decahydro- derivative is influenced by several factors, which can be manipulated to favor the formation of one isomer over the other.

Key factors that influence the stereochemical outcome of the saturation process include:

Catalyst Type: The choice of catalyst (e.g., platinum, palladium, rhodium, ruthenium) and its support can significantly affect the stereochemical course of the reaction. The catalyst's surface geometry influences the adsorption of the substrate and the subsequent delivery of hydrogen.

Reaction Conditions: Parameters such as temperature, pressure, and solvent play a crucial role. These conditions can alter the conformational equilibrium of the substrate and intermediates on the catalyst surface, thereby influencing the final isomeric ratio.

Substituents: The presence of substituents on the 1,8-naphthyridine ring can direct the hydrogenation stereoselectively. Steric hindrance or the electronic effects of these groups can favor hydrogen addition from a particular face of the molecule.

While specific data on the diastereoselective synthesis of this compound is limited, research on the partial hydrogenation of 1,8-naphthyridine derivatives to their tetrahydro- forms has shown that catalyst and substrate control can lead to high levels of enantioselectivity. These principles of stereocontrol are fundamental and would be applicable to the complete saturation of the bicyclic system.

Emerging Synthetic Approaches for Naphthyridine Systems

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods for the synthesis of naphthyridine-based compounds. These emerging approaches are applicable to the synthesis of the aromatic precursors of this compound and other analogues.

Green Chemistry Methodologies in Naphthyridine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 1,8-naphthyridine derivatives to minimize environmental impact. These methodologies focus on the use of safer solvents, reducing waste, and improving energy efficiency.

One notable green approach is the use of water as a solvent for the Friedländer annulation, a key reaction for constructing the 1,8-naphthyridine core. This method avoids the use of volatile and often toxic organic solvents. Furthermore, the development of catalyst-free and microwave-assisted syntheses represents a significant step towards more sustainable chemical production. researchgate.net Microwave irradiation can dramatically reduce reaction times and improve yields, contributing to a more efficient and greener process.

The following table summarizes some green chemistry approaches for the synthesis of 1,8-naphthyridine analogues:

| Methodology | Key Features | Advantages |

| Water as Solvent | Utilizes water as the reaction medium for reactions like the Friedländer synthesis. | Environmentally benign, low cost, and safe. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and energy efficiency. researchgate.net |

| Catalyst-Free Conditions | Reactions are designed to proceed without the need for a catalyst. | Avoids the use of potentially toxic or expensive catalysts and simplifies purification. |

One-Pot Synthetic Protocols for Naphthyridine Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot protocols have been developed for the synthesis of functionalized 1,8-naphthyridine derivatives. acs.orgresearchgate.netnih.govresearchgate.net

These protocols often involve multi-component reactions where three or more starting materials react in a single step to form a complex product. For example, a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and an enehydrazinoketone can be used to construct annulated 1,8-naphthyridines in good yields. researchgate.net Such methods are highly convergent and atom-economical.

The table below highlights examples of one-pot synthetic strategies for 1,8-naphthyridine derivatives:

| Reaction Type | Reactants | Product | Advantages |

| Three-Component Reaction | 2-Chloroquinoline-3-carbaldehyde, malononitrile, ammonium (B1175870) acetate | Functionalized benzo[b] rsc.orgacs.orgnaphthyridine | High efficiency, convenient operation. researchgate.net |

| Three-Component Reaction | Aromatic aldehyde, malononitrile dimer, enehydrazinoketone | Annulated 1,8-naphthyridines | High yields (65-90%), access to complex structures. researchgate.net |

| One-Pot Procedure | Substituted 2-aminopyridines, ethyl benzoylacetates | Substituted 1,8-naphthyridin-4-ones | Avoids isolation of intermediates, good yields, high purity. acs.orgnih.gov |

These emerging synthetic approaches provide powerful tools for the efficient and sustainable production of a wide range of 1,8-naphthyridine analogues, which can then serve as precursors for the synthesis of this compound and its derivatives.

Advanced Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of decahydro-1,8-naphthyridine, offering precise information about the chemical environment of individual protons and carbon atoms.

High-Resolution ¹H NMR for Configurational Assignment and Proton Chemical Shifts

High-resolution proton (¹H) NMR spectroscopy is instrumental in determining the configuration and conformation of this compound isomers. The chemical shifts (δ) of the protons are influenced by their spatial arrangement and the electronic effects of the nitrogen atoms and any substituents.

In the ¹H NMR spectrum of this compound, the protons on the carbon atoms adjacent to the nitrogen atoms (α-protons) typically appear at a lower field (higher ppm value) compared to other methylene (B1212753) and methine protons in the rings due to the deshielding effect of the electronegative nitrogen. The specific chemical shifts and coupling constants (J-values) between neighboring protons are critical for assigning the relative stereochemistry (cis or trans) of the ring fusion.

For instance, the coupling constants can help differentiate between axial and equatorial protons, which in turn defines the chair or boat conformation of the six-membered rings. A larger J-value is typically observed for diaxial proton-proton couplings compared to axial-equatorial or diequatorial couplings.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Protons

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Protons α to Nitrogen (CH-N) | 2.5 - 3.5 |

| Other Methylene Protons (CH₂) | 1.2 - 2.0 |

| Methine Protons (CH) | 1.5 - 2.5 |

Note: These are approximate ranges and can vary based on the solvent, temperature, and the presence of substituents.

¹³C NMR for Carbon Framework Confirmation and Substitution Patterns

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework.

Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons directly bonded to the nitrogen atoms (C-N) are deshielded and appear at a lower field in the spectrum. The presence of substituents will cause predictable shifts in the signals of nearby carbon atoms, which is invaluable for determining substitution patterns.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Carbons

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbons α to Nitrogen (C-N) | 45 - 65 |

| Other Methylene Carbons (CH₂) | 20 - 40 |

| Methine Carbons (CH) | 30 - 50 |

Note: These are approximate ranges and can be influenced by solvent and substitution.

Multidimensional NMR Techniques for Complex Structures and Conformational Analysis

For more complex derivatives of this compound or to resolve ambiguities in one-dimensional spectra, multidimensional NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton connectivity within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Together, these techniques allow for a comprehensive assignment of all proton and carbon signals and provide crucial data for detailed conformational analysis.

X-ray Crystallographic Analysis for Absolute Stereochemistry and Molecular Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and precise three-dimensional structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed electron density map can be generated. wikipedia.org This map reveals the exact spatial coordinates of each atom in the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles. wikipedia.org

This technique is particularly crucial for establishing the absolute configuration of chiral centers and for confirming the cis or trans fusion of the rings. The solid-state conformation revealed by X-ray crystallography provides a static picture of the molecule's preferred arrangement in the crystal lattice.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the context of this compound, IR spectroscopy is particularly useful for:

N-H Vibrations: In unsubstituted or partially substituted decahydro-1,8-naphthyridines, the N-H stretching vibrations can be observed in the region of 3200-3500 cm⁻¹. The presence or absence of this band can confirm the degree of substitution on the nitrogen atoms.

C-H Vibrations: The stretching and bending vibrations of C-H bonds in the aliphatic rings are typically observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

C-N Vibrations: The C-N stretching vibrations usually appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

The presence of other functional groups in derivatives will give rise to their own characteristic absorption bands.

Mass Spectrometry for Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. Common fragmentation pathways for cyclic amines often involve the cleavage of carbon-carbon bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable, nitrogen-containing cations. libretexts.orglibretexts.org The analysis of these fragmentation patterns can help to confirm the structure of the this compound core and the nature of any substituents. libretexts.orglibretexts.orgbenthamopen.comnih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental formula.

Chemical Reactivity and Derivatization Chemistry of Decahydro 1,8 Naphthyridine

Nitrogen Atom Reactivity and Amine-Based Transformations

As a saturated bicyclic diamine, the most accessible sites for chemical reactions on the decahydro-1,8-naphthyridine scaffold are the lone pairs of electrons on the two nitrogen atoms. These nitrogens behave as typical secondary amines, serving as both nucleophiles and bases. The reactivity can be modulated by steric hindrance and the potential for intramolecular interactions between the two amine groups. The relative orientation of the nitrogen atoms (cis- or trans-decalin stereochemistry) also influences their accessibility and reactivity.

Rearrangement reactions involving the core skeleton of saturated heterocycles like this compound are not common transformations. The literature specifically detailing skeletal rearrangements of this compound derivatives initiated by amines is notably scarce. Such reactions would require significant activation, such as the formation of a highly strained intermediate or the presence of specific functional groups that could facilitate ring-opening and closing cascades.

Conceptually, related transformations in other saturated cyclic amines, such as ring expansion, have been explored. For instance, methods for the insertion of atoms into the C–C bonds of saturated N-heterocycles have been developed, effectively expanding the ring system. researchgate.net These advanced synthetic strategies, however, have not been specifically reported for the this compound framework. The stability of the fused six-membered ring system makes such rearrangements energetically unfavorable under typical amine reaction conditions.

The primary mode of functionalization for the this compound core occurs at the nitrogen atoms. These secondary amines readily participate in nucleophilic reactions to form stable N-C, N-S, and N-N bonds. Control over mono- versus di-functionalization can be a synthetic challenge, often dependent on stoichiometry, reaction conditions, and the nature of the electrophile. acs.org

Key N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto one or both nitrogen atoms. This reaction proceeds via a standard SN2 mechanism.

N-Acylation: Treatment with acid chlorides, anhydrides, or activated esters yields the corresponding amides. This is a common strategy for introducing a wide variety of functional groups.

N-Arylation: While more challenging than alkylation, N-arylation can be achieved using activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base produces stable sulfonamides.

Reductive Amination: The secondary amines can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ to yield N-alkylated products.

Unlike its aromatic precursors, the saturated carbon framework of this compound is unreactive toward nucleophilic substitution unless a leaving group is present on one of the carbon atoms.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methyl derivative |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl derivative (amide) |

| Sulfonamide Formation | p-Toluenesulfonyl chloride (TsCl) | N-Tosyl derivative (sulfonamide) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl derivative |

Functional Group Interconversions on this compound Derivatives

Functional group interconversions (FGIs) are crucial for the synthesis of complex derivatives. These reactions involve the transformation of a functional group attached to the this compound skeleton into a different one, without altering the core structure. The feasibility of these reactions depends on the compatibility of the reagents with the basic nitrogen atoms of the core. In many cases, protection of the amine groups (e.g., as amides or carbamates) may be necessary before performing the FGI.

For example, a derivative such as ethyl 2-(decahydro-1,8-naphthyridin-1-yl)acetate could be synthesized via N-alkylation of this compound with ethyl bromoacetate. Once formed, the ester functionality can undergo several interconversions:

Saponification: Basic hydrolysis (e.g., with NaOH) of the ester yields the corresponding carboxylic acid.

Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

Amidation: Direct reaction of the ester with an amine, sometimes requiring elevated temperatures or catalysis, can form a new amide.

Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the ester group.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Ester (-COOR) | 1. NaOH, H₂O; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Ester (-COOR) | LiAlH₄, THF | Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |

| Nitrile (-CN) | H₂, Raney Nickel | Primary Amine (-CH₂NH₂) |

| Ketone (>C=O) | NaBH₄, MeOH | Secondary Alcohol (>CH-OH) |

Reactivity of Partially Saturated and Aromatic Naphthyridine Precursors to Decahydro Forms

The synthesis of this compound and its derivatives often begins with the corresponding aromatic 1,8-naphthyridine (B1210474) scaffold. The reactivity of these precursors is key to introducing desired substituents before the final saturation of the rings.

The aromatic 1,8-naphthyridine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution, which typically requires harsh conditions.

Key reactions of aromatic and partially saturated precursors include:

Reduction to Saturated Forms: The most fundamental reaction to access the decahydro scaffold is the complete reduction of the aromatic 1,8-naphthyridine. This is typically achieved through catalytic hydrogenation.

Partial Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or specific ruthenium complexes can lead to the selective reduction of one ring, yielding 1,2,3,4-tetrahydro-1,8-naphthyridines. nih.govthieme-connect.com

Complete Hydrogenation: Achieving the fully saturated decahydro form often requires more forcing conditions, such as higher hydrogen pressures and temperatures, or more active catalysts like rhodium (Rh) or ruthenium (Ru) on a support (e.g., Al₂O₃).

Transfer Hydrogenation: Methods using hydrogen donors like isopropanol (B130326) or formic acid with an iridium catalyst can also be employed to reduce the aromatic system. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the naphthyridine ring activates it for SNAr, particularly when a good leaving group (like a halide) is present at an activated position (e.g., C2, C4, C5, or C7). This allows for the introduction of various nucleophiles such as amines, alkoxides, and thiolates before the reduction step. For example, 2,7-dichloro-1,8-naphthyridine (B19096) can react with nucleophiles to displace one or both chlorine atoms. researchgate.netrsc.org

C-H Functionalization: Direct functionalization of C-H bonds on the aromatic precursor is also possible. For instance, a direct alkylation at the β-site of the less substituted pyridine (B92270) ring in aryl-1,8-naphthyridines has been demonstrated using alcohols as alkylating reagents under transition-metal-free conditions. acs.org

| Precursor Type | Reaction | Reagents | Product Type |

| Aromatic 1,8-Naphthyridine | Catalytic Hydrogenation | H₂, Ru or Rh catalyst, high pressure | This compound |

| 2-Chloro-1,8-naphthyridine | Nucleophilic Aromatic Substitution | NaOMe | 2-Methoxy-1,8-naphthyridine |

| Aryl-1,8-naphthyridine | Direct Alkylation | R-CH₂OH, NaOH | β-Alkylated 1,8-naphthyridine |

Coordination Chemistry of Decahydro 1,8 Naphthyridine

Ligand Properties in Metal Complex Formation

As a saturated bicyclic diamine, decahydro-1,8-naphthyridine functions as a classic bidentate ligand, utilizing the lone pair of electrons on each of its two nitrogen atoms to coordinate with a metal center. The trans-isomer, in particular, has been studied in the formation of metal carbonyl complexes. tandfonline.com Its properties as a ligand are defined by several key factors:

Donor Ability : The nitrogen atoms in the saturated ring system are sp³-hybridized, making them strong sigma donors. This characteristic allows for the formation of stable bonds with a variety of metal ions.

Stereochemistry : The decahydronaphthyridine skeleton can exist in different stereoisomeric forms (cis, trans, and meso). The relative orientation of the nitrogen lone pairs is dictated by the specific isomer, which in turn determines its suitability for chelation. The trans-fused isomer (dhnapy) presents a specific geometry for coordination. tandfonline.com

Flexibility : The non-rigid structure of the decalin-like ring system allows for conformational adjustments upon coordination to accommodate the geometric preferences of the metal center.

In forming complexes, such as those with Group VIb metal carbonyls (Chromium, Molybdenum, Tungsten), trans-decahydro-1,8-naphthyridine demonstrates its capacity to function as a chelating agent, creating a stable ring structure with the metal atom. tandfonline.com

Chelation Modes and Metal-Ligand Interactions

This compound typically acts as a bidentate chelating ligand, forming a stable ring structure with the metal ion. tandfonline.comlibretexts.org This mode of binding is generally favored due to the thermodynamic stability gained through the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands of similar donor strength. libretexts.org

The interaction involves the donation of electron pairs from both nitrogen atoms to a single metal center, resulting in the formation of a metallacycle. wikipedia.orgbeloit.edu The geometry of the resulting chelate ring is influenced by the stereochemistry of the this compound isomer and the preferred coordination geometry of the metal ion.

Studies on metal carbonyl complexes have shown that trans-decahydro-1,8-naphthyridine can form complexes with stoichiometries such as M(CO)₄(N-N), where (N-N) represents the bidentate this compound ligand. tandfonline.com In these interactions, the ligand occupies two adjacent coordination sites on the metal center. The mode of bonding, whether the ligand acts in a monodentate or bidentate fashion, can be influenced by steric factors and the specific reaction conditions. tandfonline.com

Spectroscopic Probes of Coordination in Metal Complexes (e.g., Proton Magnetic Resonance Data)

Spectroscopic techniques, particularly proton magnetic resonance (¹H NMR), are invaluable for characterizing the coordination of this compound to a metal center. tandfonline.com The binding of the ligand to a metal ion induces significant changes in the chemical environment of its protons, leading to shifts in their resonance frequencies in the ¹H NMR spectrum.

Upon coordination, the protons on the carbon atoms adjacent to the nitrogen donors are typically deshielded, causing their signals to shift downfield. The magnitude of this shift provides insight into the strength and nature of the metal-ligand bond. Furthermore, the coupling patterns of the protons can be altered, reflecting conformational changes in the ligand upon chelation.

For instance, in the characterization of Group VIb metal carbonyl complexes with trans-decahydro-1,8-naphthyridine, ¹H NMR data is used to confirm the mode of bonding between the metal and the heterocyclic ligand. tandfonline.com By comparing the spectrum of the free ligand with that of the metal complex, researchers can deduce how the ligand is bound. For example, if the ligand is acting as a bidentate chelator, a more significant and widespread change in the proton signals is expected compared to if it were binding in a monodentate fashion. tandfonline.com

Computational and Theoretical Studies of Decahydro 1,8 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of decahydro-1,8-naphthyridine. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to understanding its reactivity and spectroscopic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the nitrogen atoms, reflecting their role as the main electron-donating centers (nucleophilic sites). Conversely, the LUMO is distributed over the anti-bonding orbitals of the carbon-nitrogen and carbon-carbon bonds. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity.

For this compound, DFT calculations at a typical level of theory such as B3LYP/6-31G(d) would be expected to yield a significant HOMO-LUMO gap, characteristic of a stable saturated heterocyclic compound. The precise energy values would depend on the specific isomer (cis or trans) and its conformation.

Table 1: Calculated Electronic Properties of a Representative this compound Conformer

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to chemical stability. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be obtained from specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes through Computational Modeling

This compound can exist in several conformations due to the flexibility of its two fused six-membered rings. Computational modeling is a powerful tool for exploring the potential energy surface of the molecule and identifying its most stable conformers.

The primary conformations are determined by the fusion of the two rings, which can be either cis or trans. Within each of these configurations, the individual rings can adopt chair, boat, or twist-boat conformations. Computational methods, such as molecular mechanics (MM) and DFT, can be used to calculate the relative energies of these different conformers and the energy barriers for their interconversion.

For the trans-fused isomer, the molecule is relatively rigid, with both rings typically locked in a chair conformation. The cis-fused isomer, however, is more flexible and can undergo ring inversion, leading to a more complex conformational landscape with multiple low-energy structures. The relative stability of these conformers is governed by a combination of steric and electronic effects, including gauche interactions and 1,3-diaxial interactions.

Table 2: Relative Energies of this compound Conformers

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | chair-chair | 0.0 (most stable) |

| cis | chair-chair | 2.5 |

| cis | chair-boat | 5.8 |

| cis | boat-boat | 9.2 |

Note: These are hypothetical relative energies to illustrate the expected trend. Actual values would be derived from specific computational studies.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a vital role in predicting and analyzing the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies.

For instance, in reactions where this compound acts as a nucleophile or a base, computational methods can model the approach of an electrophile or the abstraction of a proton. Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates and the elucidation of the factors that control the reaction's outcome.

The analysis of the transition state geometry provides valuable information about the bond-breaking and bond-forming processes. For example, in a protonation reaction, the transition state would show the partial formation of a new N-H bond and the partial breaking of the bond in the acid. The calculated activation energy for this process would indicate the feasibility of the reaction under specific conditions.

Isomeric and Stereochemical Studies using Computational Approaches

Computational approaches are essential for studying the various isomers and stereochemical aspects of this compound. As mentioned, the molecule can exist as cis and trans diastereomers due to the ring fusion. Furthermore, the presence of chiral centers gives rise to enantiomers.

Computational methods can be used to calculate the relative thermodynamic stabilities of the different diastereomers. Generally, for decalin-like systems, the trans-fused isomer is thermodynamically more stable than the cis-fused isomer due to reduced steric strain. This is also expected to be the case for this compound.

Furthermore, computational techniques can be used to predict chiroptical properties, such as optical rotation and circular dichroism spectra. These calculated spectra can then be compared with experimental data to determine the absolute configuration of a chiral sample. The study of the different stereoisomers is crucial as they can exhibit distinct biological activities and chemical properties.

Applications in Advanced Materials and Chemical Systems Excluding Biological/medicinal

Components in Organic Electronic Devices

The aromatic 1,8-naphthyridine (B1210474) scaffold has garnered considerable attention in the field of organic electronics due to its inherent electron-deficient nature, which makes it a suitable component for n-type (electron-transporting) materials. This contrasts with the more common p-type (hole-transporting) organic materials.

Derivatives of 1,8-naphthyridine have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as both emissive and electron-transporting layers. The rigid and planar structure of the naphthyridine core, combined with its electronic properties, allows for the development of stable and efficient OLED devices.

Researchers have synthesized various n-type conjugated oligomers based on 1,8-naphthyridine for use in non-doped OLEDs. These materials have demonstrated high fluorescence in both solution and solid states. Key properties of these naphthyridine-based materials include high glass-transition temperatures (Tg = 65–105 °C) and decomposition temperatures (Td = 380–400 °C), indicating good thermal stability. Furthermore, they exhibit reversible electrochemical reduction and high electron affinities (2.79–3.00 eV). The emission colors of these materials can be tuned to produce blue, green, and yellow light with high quantum yields ranging from 0.70 to 1.0.

Single-layer OLEDs fabricated with these materials have shown promising performance, with emissions ranging from yellow to white-pink. For instance, a white-pink emitting OLED demonstrated a brightness of 400 cd/m² at 4 volts and a current efficiency of 0.6 cd/A. Yellow emitters have achieved a maximum brightness of 250 cd/m² with a current efficiency of 1.2 cd/A. These findings underscore the potential of 1,8-naphthyridine derivatives as a versatile class of materials for high-performance OLEDs.

While the focus has been on the aromatic scaffold, the saturated decahydro-1,8-naphthyridine, with its flexible, non-planar structure and lack of conjugation, is not suitable for these applications. However, it could potentially serve as a non-conjugated linker or building block in more complex structures where the electronic properties of the aromatic naphthyridine core are not required.

Table 1: Performance of OLEDs Incorporating 1,8-Naphthyridine Derivatives

| Emitter Type | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color |

|---|---|---|---|

| White-Pink | 400 | 0.6 | White-Pink |

| Yellow | 250 | 1.2 | Yellow |

The electron-accepting properties of the 1,8-naphthyridine scaffold make it a valuable component in the design of organic semiconductors. The ability to tune the electronic properties by modifying the substituents on the naphthyridine ring allows for the systematic development of materials with desired charge-transport characteristics. Research in this area is driven by the need for stable and efficient n-type organic semiconductors to complement the more widely available p-type materials in devices such as organic field-effect transistors (OFETs) and organic solar cells. The rigid structure of the 1,8-naphthyridine core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

The fully saturated this compound, lacking the π-system necessary for semiconducting behavior, does not find direct application in this area. Its utility would be limited to serving as a saturated, flexible building block in larger molecular architectures where its insulating properties are desired.

Chemical Applications as Hydrogen Acceptors

The 1,8-naphthyridine ring system can act as a hydrogen acceptor in catalytic transfer hydrogenation reactions. In these processes, the naphthyridine derivative accepts hydrogen from a hydrogen donor molecule, such as an alcohol or an amine, and then transfers it to a substrate. This has been demonstrated in iridium-catalyzed transfer hydrogenation reactions where aryl-1,8-naphthyridines are coupled with indolines to produce functionalized tetrahydro-1,8-naphthyridines nih.gov. In this reaction, the 1,8-naphthyridine derivative is reduced to its tetrahydro form, demonstrating its capacity to act as a hydrogen acceptor.

The this compound, being a fully saturated and hydrogenated form of the molecule, does not possess the ability to accept further hydrogen in the same manner as its aromatic counterpart. Its potential role in this context would be as a stable ligand or a non-reactive component in catalytic systems.

Use as Building Blocks for Novel Specialized Heterocyclic Scaffolds in Materials Science

The 1,8-naphthyridine framework is a versatile building block for the synthesis of more complex heterocyclic systems with applications in materials science. The presence of two nitrogen atoms provides multiple sites for functionalization and the construction of larger, multi-ring structures. The synthesis of various 1,8-naphthyridine derivatives has been explored, leading to a wide range of compounds with tailored properties. For instance, the Friedländer annulation is a common and effective method for synthesizing substituted 1,8-naphthyridines from 2-aminonicotinaldehyde and a carbonyl compound.

The reactivity of the 1,8-naphthyridine ring allows for the introduction of various functional groups, which can then be used to construct more elaborate molecules. This has led to the development of novel ligands for metal complexes, fluorescent sensors, and components for supramolecular assemblies. The rigid and well-defined geometry of the 1,8-naphthyridine scaffold makes it an excellent platform for creating highly organized molecular architectures.

This compound, with its defined stereochemistry and multiple nitrogen centers, can also serve as a valuable building block in materials science. Its flexible, three-dimensional structure can be exploited to create novel polymers, metal-organic frameworks (MOFs), and other advanced materials where specific spatial arrangements are required. While less explored than its aromatic counterpart, the potential of this compound as a precursor for new materials is an area ripe for investigation.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes for Saturated Naphthyridines

The future of synthesizing saturated naphthyridines, including the decahydro-1,8-naphthyridine core, is increasingly geared towards the adoption of green and sustainable chemical practices. A primary objective is to move beyond conventional synthetic protocols, which can be resource-intensive, and to develop more efficient and environmentally conscious alternatives.

A significant area of focus is the creation of catalytic systems that reduce waste and energy usage. The exploration of new transition-metal catalysts, for instance, those based on rhodium or iridium, shows promise for the stereoselective synthesis of related quinolizidine (B1214090) structures, which form the foundational framework of this compound. newhaven.edu The aim is to achieve high product yields and selectivities under milder reaction conditions, thereby lessening the environmental footprint of the synthesis.

Another critical aspect of future synthetic development lies in the utilization of sustainable solvents and reagents. Research into performing key chemical transformations in aqueous micellar environments has demonstrated potential for decreasing the dependence on volatile organic solvents. nih.gov Applying these methods to the synthesis of this compound could substantially enhance the sustainability of its production. Additionally, the use of biocatalysts, such as enzymes, presents a highly selective and eco-friendly option for constructing complex organic molecules. rsc.org The design of enzymatic pathways to produce key intermediates or the final this compound structure is a promising direction for future research. The use of multicomponent reactions, which combine three or more reactants in a single operation, also offers a pathway to greater efficiency and waste reduction. tandfonline.com

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Novel Catalysis | Utilization of advanced transition-metal catalysts (e.g., Iridium, Rhodium). | Enables high stereoselectivity, operates under mild reaction conditions, and reduces overall energy consumption. |

| Sustainable Solvents | Application of aqueous micellar conditions or biodegradable solvent systems. | Minimizes the use of volatile organic compounds (VOCs) and improves the safety profile of the synthesis. |

| Biocatalysis | Employment of enzymes for specific, targeted synthetic transformations. | Offers high selectivity, is environmentally friendly, and functions under gentle, ambient conditions. |

| Flow Chemistry | Implementation of continuous manufacturing processes for synthesis. | Leads to improved safety, better scalability, and increased efficiency, while also reducing chemical waste. |

| Multicomponent Reactions | Combining three or more reactants in a single, efficient synthetic step. | Increases overall efficiency, reduces the number of required synthetic steps, and minimizes waste generation. tandfonline.com |

Application of Advanced Analytical Techniques for Elucidating Complex Structures and Reactivity

A comprehensive understanding of the three-dimensional architecture and chemical reactivity of this compound and its derivatives is fundamental to the rational design of new functional molecules. Future investigations will increasingly leverage advanced analytical instrumentation to gain detailed insights into these intricate systems.

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for structural analysis. Sophisticated two-dimensional (2D) NMR experiments, including HSQC, HMBC, and NOESY, will be crucial for the definitive assignment of stereochemistry in complex derivatives of this compound. nih.gov Moreover, conducting NMR studies in situ can provide invaluable data on reaction mechanisms and the dynamic behavior of these molecules in solution. The inherent reproducibility of NMR makes it an excellent method for comparative analyses and for constructing comprehensive spectral libraries. nih.govresearchgate.net

Mass spectrometry (MS) , especially when coupled with chromatographic separation techniques such as GC-MS and LC-MS, will be essential for identifying and quantifying this compound derivatives within complex mixtures. High-resolution mass spectrometry (HRMS) will be employed to obtain precise mass measurements, which in turn allows for the determination of elemental compositions and facilitates the identification of previously uncharacterized products and reaction intermediates.

| Analytical Technique | Application | Information Gained |

|---|---|---|

| 2D NMR Spectroscopy | Structural elucidation of complex and novel derivatives. | Provides detailed information on stereochemistry, conformational preferences, and the connectivity of atoms within the molecule. |

| In Situ NMR | Mechanistic studies of ongoing synthetic reactions. | Allows for the identification of transient intermediates, and the study of reaction kinetics and pathways. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass determination of molecules. | Yields elemental composition and aids in the identification of unknown compounds and byproducts. |

| X-ray Crystallography | Determination of the precise solid-state structure of crystalline compounds. | Offers exact measurements of bond lengths, bond angles, and details of the crystal packing arrangement. |

| Computational Chemistry | Prediction of molecular structure and chemical reactivity. | Generates insights into molecular orbitals, reaction energies, and can predict spectroscopic properties. |

Expansion of Non-Biological Material Science and Pure Chemical Applications

While a substantial body of research has been dedicated to the biological activities of naphthyridine-based compounds, there is a burgeoning interest in their application in the field of material science and as unique chemical entities. The saturated, three-dimensional framework of this compound provides a versatile platform that can be chemically modified to create innovative materials with customized properties.

One promising avenue of research is the use of this compound derivatives as ligands in the field of coordination chemistry . The nitrogen atoms within the scaffold are capable of coordinating with metal centers, which can lead to the formation of novel complexes exhibiting interesting catalytic or photophysical behaviors. Such complexes could be applied in areas like asymmetric catalysis, where the chiral environment created by the ligand can impart stereoselectivity to chemical reactions.

Another area with significant potential is the development of new polymers and supramolecular structures . The rigid, bicyclic nature of the this compound unit can be integrated into polymer chains to produce materials with improved thermal stability and distinct mechanical characteristics. Furthermore, the capacity of the nitrogen atoms to engage in hydrogen bonding makes these molecules appealing candidates for the construction of self-assembling supramolecular architectures. The electron-transporting capabilities of related aromatic naphthyridine systems also suggest potential applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs). researchgate.net

| Application Area | Potential Role of this compound | Desired Properties |

|---|---|---|

| Coordination Chemistry | Serve as chiral ligands for the formation of metal complexes. | Exhibit catalytic activity and possess specific, tunable photophysical properties. |

| Polymer Science | Act as monomers for the synthesis of novel polymeric materials. | Provide enhanced thermal stability and tailored mechanical properties to the resulting polymers. |

| Supramolecular Chemistry | Function as building blocks for the construction of self-assembling systems. | Enable the formation of highly ordered structures through controlled hydrogen bonding interactions. |

| Organic Electronics | Provide a structural scaffold for the development of functional organic materials. | Possess electron-transporting capabilities, with potential use in devices such as OLEDs. researchgate.net |

Deeper Theoretical Exploration of this compound Systems and Their Derivatives

Computational chemistry and theoretical modeling are set to become increasingly integral to the design, synthesis, and application of this compound derivatives. Methodologies such as Density Functional Theory (DFT) can be employed to forecast the geometric and electronic characteristics of these molecules, offering valuable insights into their stability, reactivity, and spectroscopic signatures. researchgate.netias.ac.in

Future theoretical investigations are expected to concentrate on several pivotal areas. A key focus will be the prediction of reaction outcomes and the rational design of more efficient synthetic pathways . By simulating reaction trajectories and transition states, computational approaches can assist in identifying the most favorable reaction conditions and catalysts, thereby expediting the development of new and improved synthetic methods.

Another significant direction is the in silico design of this compound derivatives endowed with specific, predetermined properties . For instance, theoretical calculations can be utilized to estimate the binding affinity of these molecules to biological targets or to predict their photophysical characteristics for potential use in material science. This computational pre-screening can help to prioritize which molecules to synthesize, thereby saving considerable time and resources in experimental research.

| Theoretical Approach | Research Focus | Expected Insights |

|---|---|---|

| DFT Calculations | Prediction of fundamental molecular properties. | Provides information on geometric structures, electronic properties, and can be used to simulate spectroscopic data. |

| Reaction Pathway Modeling | Elucidation of the mechanisms of chemical reactions. | Calculates transition state energies, predicts reaction kinetics, and aids in the rational design of catalysts. |

| Molecular Docking | In-silico screening for potential biological activity. | Estimates binding affinities and predicts the interaction modes of molecules with biological targets. |

| Molecular Dynamics Simulations | Study of the conformational dynamics and flexibility of molecules. | Reveals conformational preferences and provides insights into the flexibility of the molecular scaffold. |

Comparative Studies with Related Saturated Heterocycles for Fundamental Chemical Insights

To gain a deeper appreciation of the distinct chemical attributes of this compound, it is imperative to undertake comparative studies with other related saturated heterocyclic frameworks. Through the systematic variation of the type and placement of heteroatoms within the bicyclic structure, it is possible to derive fundamental insights into the intricate relationship between molecular structure, electronics, and reactivity.

For example, a comparative analysis of this compound with its constitutional isomers, such as decahydro-1,5-naphthyridine (B2828593) or decahydro-2,6-naphthyridine, could illuminate how the spatial arrangement of the nitrogen atoms affects key properties like basicity, nucleophilicity, and conformational preferences. In a similar vein, comparing this compound with other saturated aza-bicycles, for instance, decahydroquinoxaline (B1602541) or decahydropyrido[1,2-a]pyrimidine, would furnish valuable data on the influence of ring size and the inclusion of different heteroatoms.

Ideally, such studies would integrate experimental measurements, including pKa determinations and kinetic analyses of representative reactions, with advanced theoretical calculations. The data generated from these investigations would not only augment our understanding of the fundamental chemistry of these significant classes of compounds but also establish a rational foundation for the design of novel molecules with precisely tailored properties.

| Heterocycle | Structural Feature | Property to Compare | Rationale |

|---|---|---|---|

| Decahydro-1,5-naphthyridine | Isomeric positioning of nitrogen atoms. | Basicity, nucleophilicity, and conformational energy. | To understand the influence of the proximity of the nitrogen atoms on chemical properties. |

| Decahydro-2,6-naphthyridine | Isomeric positioning of nitrogen atoms. | Reactivity in electrophilic and nucleophilic addition reactions. | To probe the electronic effects resulting from the different placement of the nitrogen atoms. |

| Decahydroquinoxaline | Presence of different heteroatoms (Nitrogen vs. Carbon). | Ring strain, thermal stability, and coordination chemistry. | To elucidate the impact of the identity of the heteroatoms on the overall properties of the ring system. |

| Decahydropyrido[1,2-a]pyrimidine | Variation in the mode of ring fusion. | Stereoelectronic effects and reactivity in cyclization reactions. | To investigate the role of the ring junction's structure on the molecule's chemical reactivity. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Decahydro-1,8-Naphthyridine derivatives, and how are they optimized for yield?

- Methodology : Derivatives are synthesized via cyclization and condensation reactions. For example, chalcones are refluxed with thiourea and NaOH in ethanol under controlled conditions (10 hours, 80°C) to form pyrimidine-thione derivatives (e.g., compound 6d , 64% yield). Microwave-assisted methods (e.g., indolo[2,3-b]dibenzo[b,g][1,8]naphthyridines) reduce reaction times and improve regioselectivity .

- Optimization : Yield depends on solvent choice (ethanol vs. THF), stoichiometry (1:1.4 chalcone:thiourea), and temperature. For example, 5g achieves 67% yield under reflux, while microwave methods achieve >85% in shorter durations .

Q. How are structural and purity characteristics validated for this compound derivatives?

- Characterization Tools :

- Spectroscopy : IR confirms functional groups (e.g., νmax 3332 cm⁻¹ for -OH in 10b ). ¹H/¹³C NMR identifies aromatic protons (δH 7.28–8.34 ppm) and substituents (e.g., -CH₃ at δH 2.58 ppm) .

- Mass Spectrometry : MS data (e.g., m/z 567 for 6d ) matches theoretical molecular weights. Elemental analysis (C, H, N) validates purity, with deviations <0.3% .

- Chromatography : TLC (silica gel, CHCl₃:MeOH 4:1) monitors reaction progress .

Q. What safety protocols are critical when handling this compound compounds?

- Handling : Use fume hoods, protective gloves, and eyewear due to phototoxicity and reactivity with oxidizers. Avoid prolonged storage, as degradation increases hazards (e.g., compound 5g decomposes at >300°C) .

- Disposal : Follow federal/state regulations for organic waste. Neutralize acidic byproducts (e.g., HCl from 5g synthesis) before disposal .

Advanced Research Questions

Q. How can computational tools predict this compound bioactivity and optimize drug-likeness?

- In Silico Methods :

- ADMET Prediction : Tools like SwissADME assess solubility (LogP <5), permeability (H-bond donors <5), and cytochrome P450 interactions. For example, 8b (m/z 551) shows favorable bioavailability (TPSA 89 Ų) .

- TD-DFT Analysis : PCM-B3LYP/6-31+G(d) calculates UV-Vis spectra (λmax 320–400 nm) with <10 nm deviation from experimental data, aiding in photodynamic therapy design .

Q. How to resolve contradictions between experimental and computational data for this compound derivatives?

- Case Study : Compound 5f (C25H19FN4O₂) shows 0.3% C deviation in elemental analysis vs. theory. Adjust computational parameters (e.g., solvent models in Gaussian) to account for crystal packing effects .

- Validation : Cross-check NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G(d)) to identify proton assignment errors .

Q. What strategies improve the yield of complex this compound derivatives in multi-step syntheses?

- Step Optimization :

- Catalysis : Ionic liquids (e.g., [BMIM]BF₄) accelerate Friedländer reactions, reducing steps and improving yields (e.g., 88% for 8b ) .

- Workup : Neutralize reaction mixtures with NH₄OH (e.g., 4d ) to precipitate products, avoiding column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。